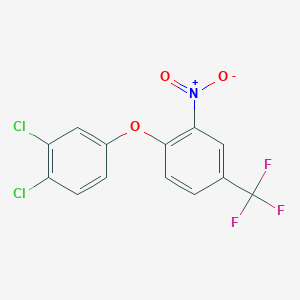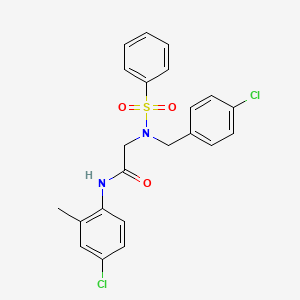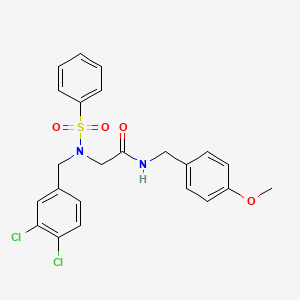![molecular formula C17H10ClF3N2O2S B3686307 3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B3686307.png)
3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
Overview
Description
3-(1-Benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.
Reaction with 2-Chloro-5-(trifluoromethyl)aniline: The benzofuran-2-carbonyl chloride is then reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the corresponding amide.
Formation of Thiourea: The amide is then reacted with thiourea in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiourea moiety.
Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new drugs.
Therapeutic Applications: Potential use in the treatment of diseases such as cancer or infectious diseases.
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Chemical Manufacturing:
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds such as 1-phenyl-2-thiourea and 1-(4-chlorophenyl)-2-thiourea.
Benzofuran Derivatives: Compounds such as 2-benzofuran-1-carboxamide and 2-benzofuran-1-thiol.
Uniqueness
3-(1-Benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the benzofuran and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-6-5-10(17(19,20)21)8-12(11)22-16(26)23-15(24)14-7-9-3-1-2-4-13(9)25-14/h1-8H,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICTZMDVYVNICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]THIOUREA](/img/structure/B3686255.png)
![1-[(3-CHLOROPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3686260.png)

![3-(1-Benzofuran-2-carbonyl)-1-[5-(5,7-dimethyl-1,3-benzoxazol-2-YL)-2-methylphenyl]thiourea](/img/structure/B3686273.png)
![4-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B3686278.png)
![5-hydroxy-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3686280.png)
![2,4-dichloro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3686293.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-NITROPHENYL)METHANONE](/img/structure/B3686299.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3686312.png)
![N,N,2-trimethyl-5-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazin-1-yl}benzenesulfonamide](/img/structure/B3686322.png)

![(5E)-3-BENZYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3686339.png)
![Methyl (5Z)-1-(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3686346.png)
